molecular formula C24H12O2 B14484977 Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione CAS No. 65324-02-9

Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione

Cat. No.: B14484977
CAS No.: 65324-02-9
M. Wt: 332.3 g/mol
InChI Key: MQFWXGIODZINOK-UHFFFAOYSA-N
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Description

Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenylthio-1,4-naphthoquinone with lithium enolates or pyridinium ylides can yield alkylated naphthoquinones . Another approach involves the use of palladium-catalyzed coupling reactions to form the desired polycyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is linked to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins . The compound’s structure allows it to interact with specific binding sites, leading to the modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione stands out due to its unique combination of chemical stability, reactivity, and potential biological activities. Its complex structure allows for diverse functionalization, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

65324-02-9

Molecular Formula

C24H12O2

Molecular Weight

332.3 g/mol

IUPAC Name

hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2(7),5,8,10,12(24),13,15,17,19,21-undecaene-3,4-dione

InChI

InChI=1S/C24H12O2/c25-19-11-10-18-17-7-3-5-13-8-9-15-12-14-4-1-2-6-16(14)22(21(15)20(13)17)23(18)24(19)26/h1-12H

InChI Key

MQFWXGIODZINOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6=C(C5=CC=C4)C=CC(=O)C6=O

Origin of Product

United States

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